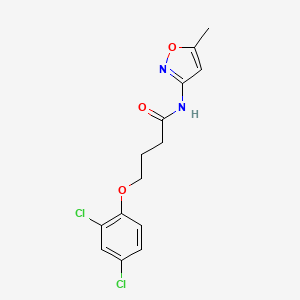
4-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness in controlling weeds. However, its use has also been controversial due to its potential negative impact on the environment and human health.
Applications De Recherche Scientifique
Heterocyclic Synthesis
4-(2,4-Dichlorophenoxy)-N-(5-Methyl-3-Isoxazolyl)Butanamide serves as a precursor in the synthesis of heterocyclic compounds, contributing to the development of polyfunctionally substituted pyridine and pyrazole derivatives. These compounds exhibit significant potential due to their diverse biological activities and applications in medicinal chemistry. The transformation processes involve reactions with active methylene compounds, enaminones, and hydrazines, highlighting the chemical's versatility in facilitating the synthesis of complex heterocyclic structures (Hussein, Harb, & Mousa, 2008).
Amino Sugar Synthesis
The compound is instrumental in the synthesis of amino sugars, such as D-allosamine, through hydroxylation and reduction processes. These amino sugars are crucial in the development of antibiotics and various bioactive molecules, offering a gateway to innovative therapeutic agents. The methodology employed demonstrates the chemical's role in facilitating efficient and selective synthetic routes to medically significant sugars (Jäger & Schröter, 1990).
Environmental and Analytical Applications
In environmental sciences, this compound-related compounds, particularly chlorophenoxy acids, are analyzed for their presence and impact. Techniques like high-performance liquid chromatography with coulometric detection have been developed for the sensitive and selective quantification of these herbicides in environmental samples. This application underscores the importance of the chemical in environmental monitoring and safety assessments (Wintersteiger, Goger, & Krautgartner, 1999).
Novel Derivatives Synthesis
The synthesis of novel derivatives, such as benzoxazole compounds in bis-ionic liquid environments, demonstrates the chemical's utility in creating compounds with enhanced properties and potential applications in materials science. These derivatives, synthesized under solvent-free conditions, highlight the efficiency and environmental benefits of using this compound in green chemistry approaches (Nikpassand, Zare Fekri, & Farokhian, 2015).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-9-7-13(18-21-9)17-14(19)3-2-6-20-12-5-4-10(15)8-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWLVJCLJQXBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-acetyl-2-[(4-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5576895.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5576904.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5576910.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576923.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5576932.png)
![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5576969.png)

![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5576989.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)
![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)
